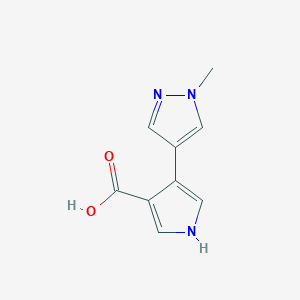
4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxylic acid
説明
4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxylic acid is a heterocyclic compound that features both pyrazole and pyrrole rings
生物活性
4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxylic acid, with the CAS number 1152964-22-1, is a heterocyclic compound that incorporates both pyrazole and pyrrole structures. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The chemical structure of this compound can be described as follows:
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties . For instance, derivatives of pyrrole have been tested against various pathogens, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen | MIC (mg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.0039 | Strong antibacterial |
| Escherichia coli | 0.025 | Effective against E. coli |
In a study examining various alkaloids, it was found that certain derivatives showed significant activity against resistant strains of bacteria, suggesting potential therapeutic applications in treating infections caused by multidrug-resistant organisms .
Anticancer Activity
The anticancer potential of this compound has also been explored in vitro. In studies involving human cancer cell lines such as A549 (lung adenocarcinoma), this compound demonstrated varying degrees of cytotoxicity.
| Compound | Viability (%) | IC50 (µM) |
|---|---|---|
| 4-(1-methylpyrazol) | 78% at 100 µM | 20 |
| Control (Cisplatin) | 64% at 100 µM | 10 |
The results indicated that while the compound exhibited some cytotoxic effects, it was less potent than standard chemotherapeutic agents like cisplatin . Further modifications to the compound structure could enhance its efficacy against cancer cells.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of DNA Synthesis : Similar compounds have shown the ability to interfere with DNA replication processes in cancer cells.
- Disruption of Cell Membranes : The antimicrobial properties may arise from the ability to disrupt bacterial cell membranes, leading to cell lysis.
Case Studies
A notable case study involved the synthesis and testing of various derivatives based on the core structure of this compound. These derivatives were screened for both antimicrobial and anticancer activities, yielding promising results that support further development as potential therapeutic agents.
Example Case Study Findings:
In a recent study published in MDPI, a series of pyrrole derivatives were evaluated for their biological activities. Among them, a derivative structurally similar to our compound exhibited:
特性
IUPAC Name |
4-(1-methylpyrazol-4-yl)-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-12-5-6(2-11-12)7-3-10-4-8(7)9(13)14/h2-5,10H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSYBSHTCWIUPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CNC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















